molecular formula C19H18BrN3O4S2 B2663705 2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 590400-56-9

2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2663705
CAS No.: 590400-56-9
M. Wt: 496.39
InChI Key: DWDFEFBQMRZZBH-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O4S2 and its molecular weight is 496.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Profile

Research on compounds with similar structural features, such as those involving bromo, ethyl, thiazol, and acetamide groups, has been directed towards synthesizing new chemical entities with potential antimicrobial properties. For instance, the synthesis of newer Schiff bases and thiazolidinone derivatives from esterification and further reactions has shown significant antibacterial and antifungal activities. These activities were characterized based on spectral studies, highlighting the importance of such compounds in developing novel antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Evaluation

Another area of interest is the pharmacological evaluation of derivatives for potential therapeutic applications. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs were synthesized and evaluated as glutaminase inhibitors. These compounds were analyzed for their structure-activity relationship, revealing that some truncated analogs retained the potency of the original compound while offering improved solubility, indicating their potential in cancer therapy (Shukla et al., 2012).

Anticancer and Anti-inflammatory Activities

The synthesis of novel acetamide derivatives incorporating different substitutions has been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Such studies involve multi-step synthesis, characterization through various spectral methods, and evaluation against standard drugs, showing promising activities due to specific substituents like bromo and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Activity

Compounds derived from marine algae, containing bromophenol derivatives, have been identified for their potent radical scavenging activities. These compounds, showcasing structures similar to the one , have demonstrated significant antioxidant capacities, suggesting their applicability in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S2/c1-2-13-3-8-17(16(20)11-13)27-12-18(24)22-14-4-6-15(7-5-14)29(25,26)23-19-21-9-10-28-19/h3-11H,2,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDFEFBQMRZZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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